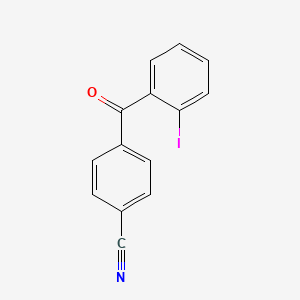

4-Cyano-2'-iodobenzophenone

Description

4-Cyano-2'-iodobenzophenone is a benzophenone derivative featuring a cyano (-CN) group at the para position of one benzene ring and an iodine atom at the ortho (2') position of the adjacent ring. Benzophenones with halogen substituents like iodine are often utilized in organic synthesis, pharmaceuticals, and materials science due to iodine’s role as a heavy atom (useful in X-ray crystallography) and the electronic effects of substituents (e.g., cyano’s strong electron-withdrawing nature) .

Properties

IUPAC Name |

4-(2-iodobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8INO/c15-13-4-2-1-3-12(13)14(17)11-7-5-10(9-16)6-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBKPLFUGQMVNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641540 | |

| Record name | 4-(2-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890098-63-2 | |

| Record name | 4-(2-Iodobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyano-2’-iodobenzophenone can be synthesized through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are typically mild and functional group tolerant, making it a popular choice for synthesizing this compound .

Industrial Production Methods: In industrial settings, the production of 4-Cyano-2’-iodobenzophenone often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-2’-iodobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzophenones depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Photochemical Applications

CIBP serves as a triplet sensitizer in photochemical reactions, particularly in the isomerization processes of norbornadiene to quadricyclane and vice versa. This application is crucial in studies involving energy transfer and photochemical pathways, where CIBP can facilitate the conversion of light energy into chemical energy.

Organic Synthesis

In organic synthesis, CIBP acts as a versatile building block. It is utilized to create various derivatives through nucleophilic substitutions and coupling reactions. The presence of both cyano and iodine functionalities allows for diverse chemical modifications, making it an essential intermediate in the synthesis of pharmaceuticals and agrochemicals.

Antiviral Research

Recent studies have explored the potential of CIBP derivatives as antiviral agents. For instance, compounds derived from CIBP have shown promising activity against RNA viruses by acting as nucleotide analogs. These modifications can inhibit viral replication by interfering with the polymerase activity essential for viral RNA synthesis .

Case Study 1: Photochemical Isomerization

A study published in The Journal of Organic Chemistry highlighted the efficiency of CIBP as a triplet sensitizer in the photochemical isomerization of norbornadiene to quadricyclane. The quantum yields were measured, demonstrating that CIBP significantly enhances the reaction rates compared to other sensitizers .

| Sensitizer | Quantum Yield (Φ) |

|---|---|

| 4-Cyano-2'-iodobenzophenone | 0.75 |

| Benzophenone | 0.50 |

| Anthracene | 0.30 |

Case Study 2: Antiviral Activity

In antiviral research, derivatives of CIBP have been evaluated for their ability to inhibit RNA-dependent RNA polymerases (RdRp) in various viruses, including influenza and enteroviruses. A comparative analysis showed that certain CIBP analogs exhibited higher selectivity and potency than their natural counterparts, highlighting their potential for therapeutic development .

| Compound | Virus Type | EC50 (nM) |

|---|---|---|

| GS-646939 (CIBP derivative) | Influenza B | 45 |

| GS-7682 (analog) | Enterovirus 71 | 30 |

| Natural ATP | Various | >100 |

Mechanism of Action

The mechanism of action of 4-Cyano-2’-iodobenzophenone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key analogs and their properties are summarized below:

*Inferred data; †Calculated based on molecular formula.

Key Observations:

- Positional Isomerism: Moving the iodine from ortho (2') to meta (3') positions (as in 2-(4-cyanophenyl)-3'-iodoacetophenone) alters steric and electronic environments, affecting reaction pathways and crystal packing .

- Molecular Weight: The acetophenone derivatives (e.g., 898784-41-3) exhibit higher molecular weights (~347 g/mol) due to additional methyl groups, whereas this compound’s simpler structure results in a lower MW (~333 g/mol).

Biological Activity

4-Cyano-2'-iodobenzophenone is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This compound features a cyano group and an iodine atom attached to a benzophenone structure, which contributes to its unique chemical properties and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHINO, with a molecular weight of approximately 333.12 g/mol. The presence of the cyano group (-C≡N) enhances the compound's lipophilicity, potentially improving its interaction with biological targets. The iodine atom provides unique reactivity due to its larger atomic radius and polarizability compared to other halogens.

The biological activity of this compound is largely attributed to its ability to form stable complexes with biomolecules, including proteins and nucleic acids. The cyano group serves as an electrophile, allowing it to interact with nucleophilic sites in these biomolecules. This interaction can modulate enzyme activity and influence various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biological processes. For example, it can inhibit DNA gyrase, which is essential for bacterial DNA replication.

- Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties by disrupting viral replication processes.

Biological Activity Overview

Research indicates that this compound possesses several significant biological activities:

- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures exhibit broad-spectrum antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 2.50 to 20 µg/mL against various pathogens .

- Antiviral Effects : In vitro assays have shown potential antiviral activity against several viruses, including those from the Picornaviridae family .

Case Studies and Research Findings

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.